Apricoxib

Vue d'ensemble

Description

L’Apricoxib est un médicament anticancéreux expérimental et un anti-inflammatoire non stéroïdien (AINS). C’est un inhibiteur sélectif de la cyclooxygénase-2 (COX-2), une enzyme qui joue un rôle important dans l’inflammation et la progression du cancer. L’this compound a été étudié pour son potentiel à améliorer l’efficacité des thérapies anticancéreuses standard, en particulier dans le cancer du pancréas et le cancer du poumon non à petites cellules .

Applications De Recherche Scientifique

Chemistry: Apricoxib is used as a model compound to study the inhibition of COX-2 and its effects on various biochemical pathways.

Biology: In biological research, this compound is used to investigate the role of COX-2 in inflammation and cancer progression.

Medicine: this compound has shown promise in preclinical and clinical studies for the treatment of pancreatic and non-small cell lung cancer. .

Industry: While not yet widely used in industry, this compound’s potential as a COX-2 inhibitor makes it a candidate for further development in pharmaceutical manufacturing

Mécanisme D'action

L’Apricoxib exerce ses effets en inhibant sélectivement l’enzyme cyclooxygénase-2 (COX-2). La COX-2 est impliquée dans la production de prostaglandines, qui sont des composés lipidiques qui jouent un rôle dans l’inflammation et la progression du cancer. En inhibant la COX-2, l’this compound réduit la production de prostaglandines, diminuant ainsi l’inflammation et inhibant la croissance tumorale .

Analyse Biochimique

Biochemical Properties

Apricoxib functions as a COX-2 inhibitor . COX-2 is an immediate early response gene that is typically not expressed in resting cells but is highly inducible by growth factors and inflammatory cytokines . It is the rate-limiting enzyme in the production of prostaglandins, primarily prostaglandin E2 (PGE2), from arachidonic acid .

Cellular Effects

This compound has been found to reduce the IC50 of gemcitabine ± erlotinib in six pancreatic cancer cell lines tested in vitro . Furthermore, this compound increased the antitumor efficacy of standard combination therapy in several orthotopic xenograft models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-2, which reduces the production of PGE2 . This can lead to a reduction in tumor growth and survival by regulating tumor cells and their complex interaction with the nurturing stroma .

Temporal Effects in Laboratory Settings

This compound has been found to inhibit tumor growth markedly in vivo . Pharmacokinetic analyses revealed that in vivo drug levels peaked at 2–4 µM and remained sufficient to completely inhibit PGE2 production .

Metabolic Pathways

This compound, as a COX-2 inhibitor, is involved in the arachidonic acid metabolic pathway . It inhibits the conversion of arachidonic acid to PGE2, thereby potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

La synthèse de l’Apricoxib implique la formation d’un cycle pyrrole lié à deux groupes phényles. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrrole : Le cycle pyrrole est synthétisé par une réaction de condensation impliquant un aldéhyde et une amine.

Fixation de groupes phényles : Les groupes phényles sont introduits par une série de réactions de substitution.

Formation de sulfonamide :

Analyse Des Réactions Chimiques

L’Apricoxib subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrrole.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe sulfonamide.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau des groupes phényles.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits de l’this compound .

Applications de la recherche scientifique

Chimie : L’this compound est utilisé comme composé modèle pour étudier l’inhibition de la COX-2 et ses effets sur diverses voies biochimiques.

Biologie : En recherche biologique, l’this compound est utilisé pour étudier le rôle de la COX-2 dans l’inflammation et la progression du cancer.

Médecine : L’this compound s’est montré prometteur dans des études précliniques et cliniques pour le traitement du cancer du pancréas et du cancer du poumon non à petites cellules. .

Industrie : Bien qu’il ne soit pas encore largement utilisé dans l’industrie, le potentiel de l’this compound comme inhibiteur de la COX-2 en fait un candidat pour un développement futur dans la fabrication pharmaceutique

Comparaison Avec Des Composés Similaires

L’Apricoxib est similaire à d’autres inhibiteurs de la COX-2, tels que le célécoxib, le rofécoxib et l’étoricoxib. L’this compound a montré une plus grande efficacité dans des modèles précliniques de cancer par rapport à ces autres inhibiteurs. Par exemple, l’this compound a montré une inhibition plus efficace de la transition épithélio-mésenchymateuse (TEM) et une amélioration de l’efficacité des thérapies anticancéreuses standard .

Composés similaires

Célécoxib : Un autre inhibiteur de la COX-2 utilisé pour traiter la douleur et l’inflammation.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de problèmes de sécurité.

Étoricoxib : Un inhibiteur de la COX-2 utilisé pour traiter l’arthrose et la polyarthrite rhumatoïde

La capacité unique de l’this compound à améliorer l’efficacité des thérapies anticancéreuses standard et à inhiber la TEM en fait un candidat prometteur pour la recherche et le développement futurs dans le traitement du cancer .

Propriétés

IUPAC Name |

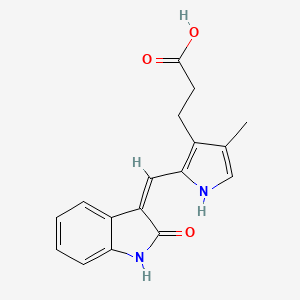

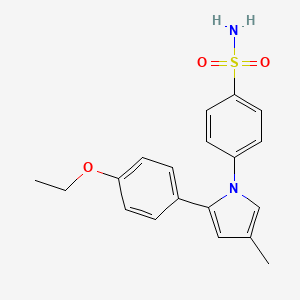

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMITOKKUMVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173502 | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197904-84-0 | |

| Record name | Apricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

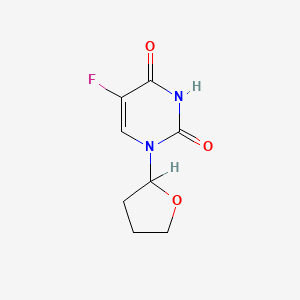

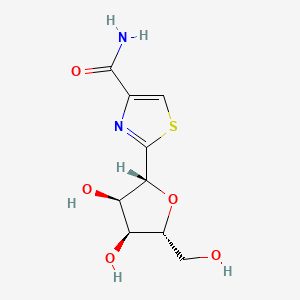

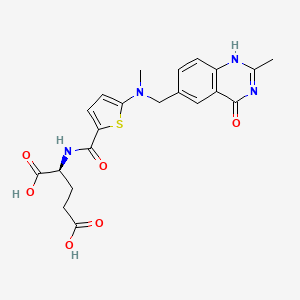

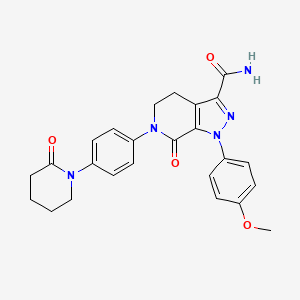

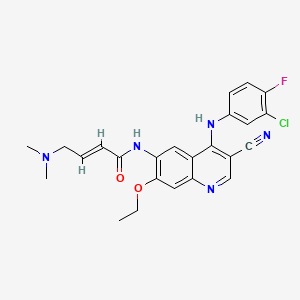

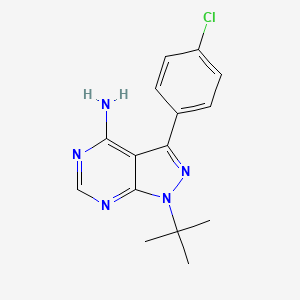

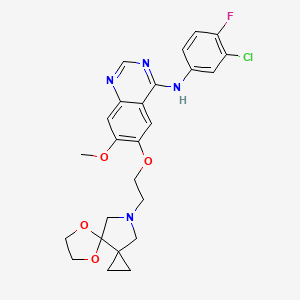

Feasible Synthetic Routes

Q1: What is Apricoxib's primary target?

A: this compound is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). [, , , , , , , , ]

Q2: What are the downstream effects of COX-2 inhibition by this compound?

A: this compound's inhibition of COX-2 leads to the suppression of Prostaglandin E2 (PGE2) production. [, , ] PGE2 is involved in various processes like inflammation, tumor growth, and angiogenesis. [, , , ] Additionally, this compound has been shown to impact:

- Tumor Growth: Reduces tumor growth in various cancer models, including lung, breast, and colorectal. [, , ]

- Metastasis: Decreases the incidence of metastasis in preclinical pancreatic cancer models. [, ]

- Angiogenesis: While not directly inhibiting angiogenesis, this compound promotes vascular normalization in tumors. [, ]

- Apoptosis: Increases apoptosis (programmed cell death) in tumor cells. []

- Epithelial-Mesenchymal Transition (EMT): Reverses EMT, potentially increasing tumor cell sensitivity to the drug. [, , ]

Q3: Does this compound interact with other pathways besides COX-2?

A: Research suggests this compound might modulate the JAK-STAT pathway. It has been shown to inhibit IL-27 mediated STAT1 and STAT3 activation. [, ] This modulation of the STAT pathway could play a role in this compound's influence on EMT. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research abstracts do not offer spectroscopic data for this compound.

Q6: What is known about the stability of this compound?

A: While specific stability data under various conditions is not detailed in the abstracts, one study mentions that this compound concentrations in plasma and tumors persist above the active concentration for PGE2 inhibition for over 24 hours after oral administration. [] This suggests a reasonable degree of stability in vivo.

Q7: What is the route of administration for this compound?

A: this compound is administered orally. [, , , , , , ]

Q8: How is this compound absorbed and distributed in the body?

A: One study using a HT29 xenograft model found that this compound reaches peak concentrations in plasma and tumors within one hour of oral administration, indicating rapid absorption and distribution. []

Q9: What is the elimination half-life of this compound?

A: A phase I study reports a mean elimination half-life (T1/2) of 11.8 hours for this compound. []

Q10: What is the relationship between this compound's pharmacokinetics and its antitumor activity?

A: In a HT29 xenograft model, while peak this compound concentrations (2-10 µM) dropped rapidly, they remained above the level needed for PGE2 inhibition for more than 24 hours, suggesting this sustained COX-2 inhibition is key to its antitumor effect. []

Q11: Are there any known drug-drug interactions with this compound?

A: While not extensively detailed in the abstracts, one study mentions that this compound enhances the efficacy of standard-of-care drugs in breast and lung tumor models. []

Q12: What types of in vitro models have been used to study this compound?

A12: Researchers have used various human cancer cell lines to assess this compound's effects in vitro, including:

- Pancreatic cancer: AsPC-1, Colo357, and four other unspecified cell lines. [, , ]

- Non-small cell lung cancer (NSCLC): A549 and unspecified others. [, ]

- Breast cancer: Unspecified cell lines. []

- Colorectal cancer: HT29. [, ]

- Head and neck squamous cell carcinoma (HNSCC): Unspecified cell lines. []

Q13: What in vitro effects of this compound have been observed?

A13: this compound demonstrates several in vitro effects:

- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines, with potency varying depending on cell type and conditions. [, , , , , , ]

- Inhibition of Proliferation: Reduces cancer cell proliferation in various cell lines. []

- Induction of Apoptosis: Increases apoptosis in HT29 colorectal cancer cells. []

- Modulation of EMT: Reverses the epithelial-to-mesenchymal transition (EMT) in several cancer cell lines. [, , , , ]

- Synergistic Effects: Enhances the cytotoxicity of chemotherapy drugs like gemcitabine and erlotinib in pancreatic and other cancer cell lines. [, , ]

Q14: What types of in vivo models have been used to evaluate this compound?

A14: The research uses several in vivo models to study this compound, including:

- Orthotopic Xenograft Models: Primarily using mice implanted with human pancreatic, lung, breast, and colorectal tumors. [, , , , , ]

- Genetic Mouse Model of Pancreatic Cancer: Using p48-Cre; KrasG12D; Cdkn2alox/lox mice. []

Q15: What are the key findings from in vivo studies of this compound?

A15: In vivo research shows that this compound:

- Inhibits Tumor Growth: Significantly reduces tumor growth in xenograft models of lung, breast, colorectal, and pancreatic cancers. [, , , , , ]

- Reduces Metastasis: Demonstrates a significant reduction in metastatic incidence in pancreatic cancer models. [, ]

- Improves Survival: Increases overall survival in a genetic mouse model of pancreatic cancer. []

- Promotes Vascular Normalization: Improves the maturity and function of tumor blood vessels without decreasing vessel density. [, ]

Q16: Have there been any clinical trials involving this compound?

A16: Yes, several clinical trials have been conducted with this compound:

- Phase I Trials: Investigated the safety and efficacy of this compound in combination with erlotinib in patients with NSCLC. [, ]

- Phase II Trials: Evaluated this compound in combination with:

Q17: Are there any known biomarkers for this compound efficacy?

A17: Urinary Prostaglandin E2 Metabolite (PGE-M) has been investigated as a potential biomarker:

- PGE-M Suppression: Studies suggest that patients with a significant decrease in PGE-M levels after this compound treatment may experience better outcomes. [, , ]

- Baseline PGE-M Levels: Patients with elevated baseline PGE-M might benefit from this compound treatment, particularly in combination with other therapies. []

Q18: What are the known side effects of this compound?

A18: Clinical trials report that common adverse events associated with this compound include:

Q19: Are there any serious adverse events associated with this compound?

A19: Serious adverse events have been reported in clinical trials, including:

- Gastrointestinal bleeding []

- Myocardial infarction (heart attack) []

- Cerebrovascular accident (stroke) []

Q20: Has this compound been investigated for its potential in chemoprevention?

A: Yes, research suggests that this compound's effects on EMT and its ability to upregulate 15-PGDH and PGT, which are involved in PGE2 degradation and uptake, make it a potential candidate for chemoprevention, particularly in head and neck squamous cell carcinoma. []

Q21: What is the impact of this compound on the tumor microenvironment?

A21: this compound, beyond its direct effects on tumor cells, influences the tumor microenvironment:

- Vascular Normalization: Promotes the maturation of tumor blood vessels by increasing pericyte coverage, potentially improving drug delivery and therapeutic efficacy. [, ]

- Collagen Deposition: May influence collagen deposition in the tumor microenvironment, impacting tumor progression and response to therapies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.